molecular formula C25H22N4O4S B13936178 Benzenesulfonic acid, 3-[[4-[(2-ethoxy-5-methylphenyl)azo]-1-naphthalenyl]azo]- CAS No. 52695-54-2

Benzenesulfonic acid, 3-[[4-[(2-ethoxy-5-methylphenyl)azo]-1-naphthalenyl]azo]-

Cat. No.: B13936178
CAS No.: 52695-54-2
M. Wt: 474.5 g/mol
InChI Key: FYUIEFVEQGWFII-UHFFFAOYSA-N
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Description

Benzenesulfonic acid, 3-[[4-[(2-ethoxy-5-methylphenyl)azo]-1-naphthalenyl]azo]- is an organosulfur compound. It is a derivative of benzenesulfonic acid, which is known for its strong acidic properties and its role as a precursor in the synthesis of various chemical compounds. This particular compound is characterized by the presence of azo groups, which are known for their vibrant colors and are commonly used in dyes and pigments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonic acid, 3-[[4-[(2-ethoxy-5-methylphenyl)azo]-1-naphthalenyl]azo]- typically involves the diazotization of 2-ethoxy-5-methylaniline followed by coupling with 1-naphthylamine. The reaction conditions often require acidic environments, such as the use of hydrochloric acid, to facilitate the diazotization process. The coupling reaction is usually carried out in an alkaline medium to ensure the formation of the azo bond.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors is common in industrial settings to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 3-[[4-[(2-ethoxy-5-methylphenyl)azo]-1-naphthalenyl]azo]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction of the azo groups can lead to the formation of corresponding amines.

    Substitution: The sulfonic acid group can undergo substitution reactions to form sulfonamides, sulfonyl chlorides, and esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.

    Substitution: Reagents like phosphorus pentachloride for sulfonyl chloride formation and alcohols for esterification are commonly employed.

Major Products

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amines.

    Substitution: Sulfonamides, sulfonyl chlorides, and esters.

Scientific Research Applications

Benzenesulfonic acid, 3-[[4-[(2-ethoxy-5-methylphenyl)azo]-1-naphthalenyl]azo]- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various dyes and pigments.

    Biology: Employed in staining techniques for microscopy due to its vibrant color.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the production of colorants for textiles, plastics, and inks.

Mechanism of Action

The compound exerts its effects primarily through its azo groups, which can undergo various chemical transformations. The molecular targets and pathways involved include:

    Azo Bond Cleavage: The azo bond can be cleaved under certain conditions, leading to the formation of amines.

    Interaction with Biological Molecules: The compound can interact with proteins and nucleic acids, making it useful in staining and labeling applications.

Comparison with Similar Compounds

Similar Compounds

  • Benzenesulfonic acid, 3-((4-((4-hydroxyphenyl)azo)-5-methoxy-2-methylphenyl)azo)-4-methoxy-
  • Sulfanilic acid
  • p-Toluenesulfonic acid

Uniqueness

Benzenesulfonic acid, 3-[[4-[(2-ethoxy-5-methylphenyl)azo]-1-naphthalenyl]azo]- is unique due to its specific structure, which imparts distinct chemical properties and reactivity. The presence of both ethoxy and methyl groups on the phenyl ring, along with the naphthyl azo linkage, makes it particularly useful in applications requiring specific color properties and chemical stability.

Properties

CAS No.

52695-54-2

Molecular Formula

C25H22N4O4S

Molecular Weight

474.5 g/mol

IUPAC Name

3-[[4-[(2-ethoxy-5-methylphenyl)diazenyl]naphthalen-1-yl]diazenyl]benzenesulfonic acid

InChI

InChI=1S/C25H22N4O4S/c1-3-33-25-14-11-17(2)15-24(25)29-28-23-13-12-22(20-9-4-5-10-21(20)23)27-26-18-7-6-8-19(16-18)34(30,31)32/h4-16H,3H2,1-2H3,(H,30,31,32)

InChI Key

FYUIEFVEQGWFII-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C)N=NC2=CC=C(C3=CC=CC=C32)N=NC4=CC(=CC=C4)S(=O)(=O)O

Origin of Product

United States

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